4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate
Overview
Description
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as hydrazones, which are commonly used in medicinal chemistry and drug discovery.
Scientific Research Applications
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to exhibit significant activity against certain types of cancer cells, making it a promising candidate for further investigation as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are important for the growth and survival of cancer cells. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate in lab experiments is its potential as a novel anticancer agent. However, there are also some limitations to using this compound, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells at high concentrations.
Future Directions
There are several potential future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate. These include:
1. Further investigation of the mechanism of action of the compound, including identification of specific targets and pathways involved in its anticancer activity.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Evaluation of the compound's activity against a wider range of cancer cell types and in combination with other anticancer agents.
4. Investigation of the potential use of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate in other fields, such as materials science or organic synthesis.
In conclusion, 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is a promising compound with potential applications in scientific research, particularly in the field of anticancer drug discovery. Further research is needed to fully understand its mechanism of action and explore its potential in other fields.
properties
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(14-7-9-19-10-8-14)21-20-12-13-3-5-15(6-4-13)24-18(23)16-2-1-11-25-16/h1-12H,(H,21,22)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQKCRZLSRDMBV-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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